2-(1-Methylpyrazol-4-yl)sulfanylacetic acid

Description

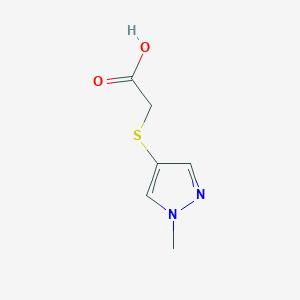

2-(1-Methylpyrazol-4-yl)sulfanylacetic acid is a sulfur-containing heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a sulfanylacetic acid moiety at the 4-position. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities due to the carboxylic acid group and aromatic stabilization from the pyrazole ring. The compound is synthesized via cyclization reactions involving sulfanylacetic acid and pyrazole derivatives, as demonstrated in the preparation of thiazole and thiophene analogs .

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-3-5(2-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEFGRBCZMPQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrazol-4-yl)sulfanylacetic acid typically involves the reaction of 1-methylpyrazole with a suitable thiol reagent under controlled conditions. One common method includes the use of thioglycolic acid as the thiol source. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrazol-4-yl)sulfanylacetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(1-Methylpyrazol-4-yl)sulfanylacetic acid as an anticancer agent. For instance, research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) analysis indicates that modifications to the sulfanyl group can enhance cytotoxicity, making it a promising candidate for further development in cancer therapy .

PPAR Gamma Ligand Activity

The compound has also been identified as a candidate for PPAR gamma ligands, which are crucial in the regulation of glucose metabolism and fat cell differentiation. In virtual screening studies, this compound demonstrated binding affinity to PPAR gamma, suggesting potential applications in diabetes treatment .

Herbicide Development

The unique chemical structure of this compound allows it to function as a herbicide. Its efficacy against specific weed species has been documented, with studies indicating that it can inhibit the growth of certain plants by disrupting their metabolic pathways. This makes it a candidate for developing environmentally friendly herbicides that target specific weeds without affecting crops .

Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of novel polymers and nanomaterials. Its ability to form coordination complexes with metals can lead to the development of advanced materials with applications in electronics and catalysis .

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agent; PPAR gamma ligand | |

| Agriculture | Herbicide development | |

| Materials Science | Synthesis of functional polymers and nanomaterials |

Case Study 1: Anticancer Evaluation

A study conducted on the cytotoxic effects of this compound demonstrated that modifications to the compound significantly enhanced its efficacy against HCT-116 and MCF-7 cell lines. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for new anticancer drugs .

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing this compound showed effective weed control in controlled environments. The compound's selectivity for specific weed species suggests that it could be developed into a targeted herbicide, reducing the need for broad-spectrum chemical applications .

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrazol-4-yl)sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the sulfanylacetic acid moiety can form covalent bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound is compared below with structurally related molecules, focusing on substituents, heterocyclic cores, and functional groups.

Key Observations:

- Core Heterocycles: The pyrazole core in the target compound differs from pyrimidine-thiazole hybrids (e.g., ) and thiophene derivatives (e.g., ), impacting aromaticity and electronic properties.

- Substituents: Ethyl and methyl groups in the pyrimidine-containing analog enhance lipophilicity compared to the simpler methyl group in the target compound.

Physicochemical Properties

- Hydrogen Bonding: The carboxylic acid group in the target compound enables strong hydrogen bonds, critical for crystal packing and solubility. Similar derivatives (e.g., ) exhibit varied hydrogen-bonding patterns due to acetamide or thiazolidinone groups .

- Crystal Packing: Tools like Mercury CSD 2.0 reveal that pyrazole-based compounds often form denser crystal lattices compared to bulkier pyrimidine hybrids ().

Biological Activity

2-(1-Methylpyrazol-4-yl)sulfanylacetic acid (CAS No. 1307025-98-4) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl group and a sulfanylacetic acid moiety, which is believed to contribute to its biological properties. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Binding : It may bind to receptors that regulate cell proliferation and apoptosis, particularly in cancer cells.

- Antioxidant Activity : The presence of the sulfanyl group may confer antioxidant properties, reducing oxidative stress within cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

- Induction of Apoptosis : It promotes apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Reactive oxygen species generation |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Anticancer, anti-inflammatory | |

| Thiazole derivatives | Antimicrobial, anticancer | |

| Sulfanylacetic acid derivatives | Various biological activities |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Activity :

- Researchers evaluated its effects on breast cancer cells (MCF-7) and found a significant reduction in cell viability at concentrations above 15 µM.

- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

-

Anti-inflammatory Study :

- A study conducted on lipopolysaccharide (LPS)-activated macrophages showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6.

- This suggests potential therapeutic applications in inflammatory diseases.

-

Toxicological Assessment :

- Preliminary toxicological studies indicate that while the compound exhibits low acute toxicity (LD50 > 2000 mg/kg), further investigations are necessary to evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.